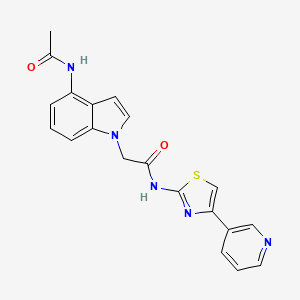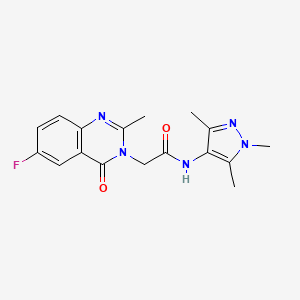![molecular formula C20H24N4OS B11002592 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11002592.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound with a unique structure. Let’s break down its features:
Benzimidazole Core: The compound contains a benzimidazole ring, which is a fused bicyclic heterocycle composed of a benzene ring and an imidazole ring.
Thiopyran Moiety: The tetrahydro-2H-thiopyran-4-yl group contributes to the compound’s three-dimensional structure and reactivity.
Acetamide Group: The acetamide functional group is attached to the benzimidazole core via an ethyl linker.
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves two steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Derivative Formation:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The initial step involves nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde by the benzimidazole thione.
Thiosemicarbazone Formation: The second step forms the hydrazine derivative through condensation of the aldehyde with thiosemicarbazide.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide finds applications in various fields:
Medicinal Chemistry: Its unique structure may lead to novel drug candidates.
Biological Studies: Investigating its effects on cellular processes.
Coordination Chemistry: Due to its sulfur and nitrogen donors, it can form diverse coordination complexes.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Researchers may explore its distinct properties compared to related compounds .
Remember that further studies are needed to fully understand its potential and applications
Properties
Molecular Formula |
C20H24N4OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N4OS/c25-19(15-20(8-13-26-14-9-20)24-11-3-4-12-24)21-10-7-18-22-16-5-1-2-6-17(16)23-18/h1-6,11-12H,7-10,13-15H2,(H,21,25)(H,22,23) |
InChI Key |
AVUHANLREHTLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)
![3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11002517.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-leucinamide](/img/structure/B11002520.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide](/img/structure/B11002527.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11002549.png)
![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)
![Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002563.png)
![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002568.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B11002574.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002579.png)
